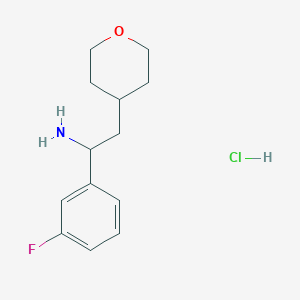

1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound contains a fluorophenyl group, a tetrahydropyran ring, and an ethanamine group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring, a type of oxygen-containing heterocycle, and the 3-fluorophenyl group, which is a type of aromatic ring substituted with a fluorine atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group (-NH2) in the ethanamine part could potentially participate in reactions with acids, while the aromatic ring in the 3-fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the aromatic ring could impact its solubility, while the fluorine atom could affect its reactivity .Wissenschaftliche Forschungsanwendungen

Heterocyclic Scaffold Synthesis

The compound is related to the synthesis of valuable heterocyclic compounds. Researchers have focused on synthesizing these molecules using various organocatalysts. The development of new strategies for three-component condensation for constructing tetrahydrobenzo[b]pyrans is particularly interesting to organic chemists and pharmacologists due to their importance in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. This synthesis process often utilizes green solvents and less toxic reagents, aligning with principles of green chemistry (Kiyani, 2018).

Pharmaceutical Intermediates Synthesis

The compound plays a role in the manufacture of pharmaceutical intermediates such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis process of these intermediates, involving cross-coupling reactions and diazotization, indicates the significance of such compounds in drug development and manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

p38α MAP Kinase Inhibitors Design

Compounds with a similar structure have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors are crucial in developing treatments for inflammation-related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Fluoropolymer and Organic Synthesis

The compound is also related to the field of fluoropolymer synthesis, where it may have applications due to its structural components. Fluoropolymers like polytetrafluoroethylene (PTFE) are known for their high molecular weight, thermal, chemical, and biological stability, and are used in various industries, including electronics, aerospace, and medical devices (Henry et al., 2018). Additionally, the study of cytochrome P450 isoforms in human liver microsomes might hint at the compound's potential role in drug metabolism and interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Importance in Chemical Research

The compound's relation to pyrans, a class of biologically active compounds, highlights its significance in chemical research. Pyrans and their derivatives play an essential role in biochemistry and have diverse applications, indicating the broad interest in the chemistry of such compounds (Asif & Imran, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-2-(oxan-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-12-3-1-2-11(9-12)13(15)8-10-4-6-16-7-5-10;/h1-3,9-10,13H,4-8,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPNQURDDBKCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C2=CC(=CC=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2468324.png)

![2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2468326.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2468328.png)

![1-(Furan-3-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2468329.png)

![N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2468335.png)

![6-Methyl-2-[[1-(oxane-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2468336.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2468337.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2468339.png)